N,1,3-trimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
The chemical compound is part of the benzimidazole sulfonamides family, which are known for their wide application in medicinal chemistry due to their biological activities. These compounds feature a benzimidazole core, a structure found in numerous pharmaceutically active molecules, often modified to introduce sulfonamide groups for enhanced activity and specificity (Ashraf et al., 2016).
Synthesis Analysis
Synthesis of benzimidazole sulfonamides often involves the incorporation of the sulfonamide pharmacophore into the benzimidazole scaffold. One common precursor in such syntheses is saccharin, from which 2-(o-sulfamoylphenyl)benzimidazole derivatives are prepared. These derivatives can be further reacted with divalent transition metals to yield metal complexes (Ashraf et al., 2016).
Molecular Structure Analysis
The molecular structure of benzimidazole sulfonamides and their metal complexes have been elucidated using techniques such as X-ray diffraction analysis. These studies reveal that the benzimidazole acts as a bidentate chelating ligand through its sulfonamidate nitrogen and the endocyclic nitrogen, forming tetrahedral geometry around metal centers in some cases (Ashraf et al., 2016).
Chemical Reactions and Properties
Benzimidazole sulfonamides undergo various chemical reactions, including coordination with divalent transition metals. These reactions not only modify the chemical properties of the benzimidazole derivatives but also influence their biological activities, as seen in the antimicrobial activity against a range of bacterial and fungal strains (Ashraf et al., 2016).
Physical Properties Analysis
The physical properties of benzimidazole sulfonamides, such as solubility, melting points, and crystallinity, are crucial for their application in pharmaceutical formulations. These properties are determined by the compound's molecular structure and the nature of its substituents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH-dependent behavior, are influenced by the benzimidazole core and the sulfonamide group. The presence of the sulfonamide group enhances the compound's ability to interact with biological targets, thereby influencing its biological activity (Ashraf et al., 2016).
properties
IUPAC Name |
N,1,3-trimethyl-2-oxo-N-phenylbenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-17-14-10-9-13(11-15(14)18(2)16(17)20)23(21,22)19(3)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQMZKQSUYIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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